molecular formula C17H14N6O3 B2769814 N-[(furan-2-yl)methyl]-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 863018-67-1

N-[(furan-2-yl)methyl]-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B2769814
CAS No.: 863018-67-1
M. Wt: 350.338
InChI Key: NOCPDCAMMVGWLQ-UHFFFAOYSA-N
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Description

The compound N-[(furan-2-yl)methyl]-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (CAS: 888424-21-3) is a triazolo-pyrimidine derivative featuring a phenyl group at position 3 of the fused heterocyclic core and a furan-2-ylmethyl-substituted acetamide side chain at position 4. Its structure combines a triazolo[4,5-d]pyrimidine scaffold—a motif known for diverse bioactivities—with a furan-containing side chain, which may enhance solubility and metabolic stability compared to purely aromatic substituents .

Characterization would standardly employ ¹H NMR, IR, and mass spectrometry .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3/c24-14(18-9-13-7-4-8-26-13)10-22-11-19-16-15(17(22)25)20-21-23(16)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCPDCAMMVGWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(furan-2-ylmethyl)-N'-(7-oxo-3-phenyl-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)acetamide. Its molecular formula is C17H14N6O3C_{17}H_{14}N_{6}O_{3} with a molecular weight of 354.33 g/mol. The structure features a furan ring and a triazolopyrimidine moiety which are known for their diverse biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of various triazole derivatives, including those similar to this compound. For instance:

  • Compounds with triazole rings have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research into triazole-containing compounds has also indicated potential anticancer properties. Specific analogs have demonstrated cytotoxic effects on various cancer cell lines. For example:

  • Triazole derivatives were reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of critical enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could interact with specific receptors in the body that regulate cellular functions related to inflammation and cancer progression.
  • Oxidative Stress Induction : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to apoptosis.

Study 1: Antibacterial Evaluation

A study evaluated the antibacterial properties of various triazole derivatives including N-(furan-2-yl)methyl compounds. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains of bacteria .

Study 2: Anticancer Properties

In another investigation focused on the anticancer effects of triazoles, specific compounds were tested against human cancer cell lines. Results showed that these compounds could significantly reduce cell viability in a dose-dependent manner .

Data Tables

Biological Activity Tested Compound MIC (μg/mL) Target Organism
AntibacterialTriazole Derivative 10.125S. aureus
AntibacterialTriazole Derivative 28E. coli
AnticancerTriazole Derivative 3IC50 = 10 μMCancer Cell Line A
AnticancerTriazole Derivative 4IC50 = 15 μMCancer Cell Line B

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Substituent at Position 3 Acetamide Substituent Key Features Reference
Target Compound Phenyl N-[(furan-2-yl)methyl] Enhanced polarity from furan; potential for improved solubility.
2-[3-(3-Fluorophenyl)-7-oxo-6H-triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide 3-Fluorophenyl N-methyl-N-phenyl Fluorine increases electronegativity and metabolic stability; N-methyl-N-phenyl may reduce solubility.
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-benzyl-6H-triazolo[4,5-d]pyrimidin-6-yl]acetamide Benzyl N-(2-chlorophenylmethyl) Chlorine enhances lipophilicity; benzyl group may influence steric interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(furan-2-yl)methyl]-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving (1) cyclocondensation of triazole precursors with pyrimidine derivatives, (2) alkylation of the furan-2-ylmethyl group, and (3) coupling with acetamide via thioether or amide linkages. Key steps include refluxing in DMF with catalysts like triethylamine and purification via column chromatography (ethyl acetate/hexane gradients). Optimize yields by controlling temperature (70–100°C), solvent polarity, and stoichiometric ratios of intermediates .
  • Validation : Monitor reaction progress using TLC and confirm final structure via 1H/ 13C NMR^1 \text{H}/\ ^{13} \text{C NMR} and high-resolution mass spectrometry (HRMS).

Q. How can the solubility and stability of this compound be assessed for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry.
  • Stability : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4°C, 25°C, 37°C), and light exposure. Analyze degradation products via HPLC-MS .

Q. What spectroscopic techniques are critical for structural characterization?

  • Key Techniques :

  • NMR : Assign peaks for the triazolopyrimidine core (δ 8.3–8.7 ppm for aromatic protons) and furan-2-ylmethyl group (δ 6.2–7.4 ppm).
  • IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) stretches.
  • X-ray Crystallography : Use SHELX software for single-crystal structure determination, focusing on hydrogen-bonding interactions in the triazole-pyrimidine system .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound, given its triazolopyrimidine core?

  • Methodology :

  • Kinase Inhibition Screening : Use ATP-competitive binding assays (e.g., ADP-Glo™) against kinases (CDKs, Aurora kinases) due to structural similarity to known triazolopyrimidine inhibitors .
  • Proteomics : Perform pull-down assays with biotinylated analogs followed by LC-MS/MS to identify interacting proteins.
  • Molecular Docking : Model interactions with kinase active sites (e.g., CDK2) using AutoDock Vina, focusing on hydrogen bonds with conserved residues (e.g., Glu81, Leu83) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Case Example : Discrepancies in IC50_{50} values for enzyme inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
  • Resolution :

  • Standardize Assays : Use consistent ATP concentrations (1 mM) and buffer systems (HEPES, pH 7.5).
  • Validate with Orthogonal Methods : Compare fluorescence-based assays with radiometric or SPR-based binding studies.
  • Control for Compound Purity : Ensure >95% purity via HPLC and confirm absence of aggregates using dynamic light scattering (DLS) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • Methodology :

  • ADMET Prediction : Use QikProp or SwissADME to predict logP (target <3), permeability (Caco-2 assay), and cytochrome P450 inhibition.
  • SAR Analysis : Modify the furan-2-ylmethyl or phenyl groups to enhance solubility (e.g., introduce polar substituents) or reduce metabolic lability (e.g., replace labile esters with amides) .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Challenges : Poor crystal growth due to flexible acetamide side chain and hydrophobic aromatic groups.
  • Solutions :

  • Co-crystallization : Use fragment-based screening with kinase binding pockets.
  • Solvent Optimization : Test mixed solvents (e.g., DMSO/water) and additives (glycerol, PEGs) to stabilize crystal lattice .

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